molecular formula C20H22ClN3 B109636 Cerestat CAS No. 137160-11-3

Cerestat

Número de catálogo B109636
Número CAS: 137160-11-3
Peso molecular: 339.9 g/mol
Clave InChI: CKAKVKWRMCAYJD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Structure Analysis

The chemical name of Cerestat is N-(3-Ethylphenyl)-N-methyl-N’-1-naphthalenylguanidine hydrochloride . Its molecular formula is C20H21N3.HCl . The molecular weight is 339.86 .


Physical And Chemical Properties Analysis

Cerestat is soluble to 50 mM in water and to 100 mM in DMSO .

Relevant Papers Several papers have been identified that discuss Cerestat. These include studies on its neuroprotective properties following controlled cortical impact injury , and its effects on functional and morphological outcomes in rat focal cerebral ischemia . These papers provide valuable insights into the properties and potential applications of Cerestat.

Aplicaciones Científicas De Investigación

Neuroprotection in Ischemic Stroke

Cerestat has been shown to be neuroprotective in rat models of focal ischemia. It acts as a potent and noncompetitive NMDA receptor antagonist, which helps in reducing infarct volume and improving functional outcomes after stroke events. This application is significant in the development of stroke treatments .

Selectivity for NMDA Receptors

With over 70-fold selectivity for NMDA receptors over σ receptors, Cerestat’s high specificity makes it an excellent candidate for targeted research in neurological disorders where NMDA receptor hyperactivity is implicated, such as Alzheimer’s disease and epilepsy .

Reduction of Neuronal Necrosis

Cerestat reduces cortical and striatal neuronal necrosis in rat models of temporary focal ischemia. This suggests its potential application in acute neurodegenerative conditions and its role in preserving neural integrity .

Pharmacological Research Tool

As a potent NMDA receptor antagonist, Cerestat serves as a valuable pharmacological tool for studying the role of these receptors in various CNS functions and pathologies, aiding in the understanding of glutamatergic signaling in the brain .

Potential in Treating Neurodegenerative Diseases

Due to its neuroprotective properties, Cerestat may have applications in the research of treatments for neurodegenerative diseases where excitotoxicity is a contributing factor, such as Huntington’s disease and amyotrophic lateral sclerosis (ALS) .

Modulation of Synaptic Plasticity

Research involving Cerestat can provide insights into the modulation of synaptic plasticity, which is crucial for learning and memory. This can lead to the development of novel cognitive enhancers or treatments for cognitive impairment .

Exploration of Pain Pathways

Cerestat’s action on NMDA receptors, which are involved in pain transmission, makes it a useful compound for exploring pain pathways and potentially developing new analgesics for chronic pain management .

Investigating Psychiatric Disorders

Given the involvement of NMDA receptors in psychiatric disorders, Cerestat can be used to investigate the pathophysiology of conditions like schizophrenia and depression, possibly leading to new therapeutic approaches .

Propiedades

IUPAC Name

1-(3-ethylphenyl)-1-methyl-2-naphthalen-1-ylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3.ClH/c1-3-15-8-6-11-17(14-15)23(2)20(21)22-19-13-7-10-16-9-4-5-12-18(16)19;/h4-14H,3H2,1-2H3,(H2,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAKVKWRMCAYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(C)C(=NC2=CC=CC3=CC=CC=C32)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045762
Record name Aptiganel hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aptiganel hydrochloride

CAS RN

137160-11-3
Record name Aptiganel hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137160113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aptiganel hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APTIGANEL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40PWH14OXW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cerestat
Reactant of Route 2
Cerestat
Reactant of Route 3
Reactant of Route 3
Cerestat
Reactant of Route 4
Cerestat
Reactant of Route 5
Reactant of Route 5
Cerestat
Reactant of Route 6
Cerestat

Q & A

Q1: What is the primary mechanism of action for Cerestat?

A1: Cerestat functions as a non-competitive antagonist of the N-Methyl-D-aspartate (NMDA) receptor, specifically targeting the ion channel associated with this receptor. [] This means it binds to a site distinct from the glutamate binding site and inhibits the flow of ions through the channel, preventing excessive NMDA receptor activity. []

Q2: How does Cerestat's affinity for NMDA receptors compare to its affinity for other receptors like nicotinic acetylcholine receptors?

A3: Research indicates that Cerestat exhibits a higher affinity for NMDA receptors compared to human α7 nicotinic acetylcholine receptors. [, ] While Cerestat can inhibit both receptor types, it does so at concentrations significantly lower for NMDA receptors. [] This selectivity is crucial for targeting NMDA receptor-mediated excitotoxicity while potentially minimizing off-target effects.

Q3: What in vitro and in vivo models have been used to investigate Cerestat's neuroprotective potential?

A3: Cerestat's neuroprotective effects have been explored in various experimental models. These include:

  • Focal Cerebral Ischemia: Cerestat demonstrated neuroprotective effects in animal models of focal cerebral ischemia, mimicking stroke conditions. [, , , ]
  • Traumatic Brain Injury: Studies using controlled cortical impact injury in rats revealed that Cerestat treatment reduced contusion volume, hemispheric swelling, and brain water content, indicating potential benefits in traumatic brain injury. [, ]
  • Spinal Cord Injury: Research in a rat spinal cord contusion model showed that Cerestat, when administered after injury, provided a partial and delayed neuroprotective effect, suggesting possible applications in spinal cord injury. []
  • Retinal Ischemia: While limited information is available in the provided abstracts, studies suggest that Cerestat has been investigated in animal models of retinal ischemia. [, ]

Q4: What is the current understanding of Cerestat's pharmacokinetic properties in humans?

A4: Clinical studies in healthy volunteers provided insights into Cerestat's pharmacokinetics:

  • Administration: Intravenous infusion is the primary route of administration explored for Cerestat. []
  • Clearance: Cerestat exhibits a clearance rate of approximately 125 +/- 55 L/h. []
  • Volume of Distribution: The volume of distribution for Cerestat is estimated to be 537 +/- 1,261. []
  • Tolerability and Side Effects: While generally well-tolerated at lower doses, Cerestat infusions in humans have been associated with dose-dependent side effects. These include elevated blood pressure, transient paresthesia, lightheadedness, euphoria, motor retardation, perceptual disturbances, and in rare cases, hallucinations. []

Q5: What are the limitations and challenges encountered in the development of Cerestat as a clinically viable neuroprotective agent?

A6: Despite promising preclinical findings, Cerestat, along with other first-generation NMDA antagonists like Selfotel and Eliprodil, faced setbacks in clinical trials for stroke and head trauma. []

  • Therapeutic Index: A key challenge lies in achieving a sufficient therapeutic index, balancing efficacy with tolerable side effects. [] The observed dose-dependent central nervous system side effects highlight the need for improved compounds with a wider therapeutic window. []

Q6: What are the future directions for research on Cerestat and related compounds?

A6: While the clinical development of first-generation NMDA antagonists like Cerestat has encountered challenges, research in this field continues. Future directions include:

  • Novel NMDA Antagonists: Developing next-generation NMDA antagonists with improved safety profiles and a wider therapeutic window is crucial. []
  • Targeted Drug Delivery: Exploring targeted drug delivery strategies to enhance brain penetration and minimize systemic exposure could improve efficacy and reduce side effects. []
  • Biomarker Identification: Identifying reliable biomarkers to predict treatment response and monitor potential adverse effects remains an important area of research. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.